

Predicted chemical properties of Lawrencium metal.

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An In-depth Technical Guide to the Predicted Chemical Properties of Lawrencium Metal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawrencium (Lr), with atomic number 103, is the final member of the actinide series and is a synthetic, highly radioactive element.[1] Due to its production on an atom-at-a-time scale and the short half-lives of its isotopes, the bulk properties of Lawrencium metal have not been experimentally determined.[2][3] Consequently, its chemical characteristics are primarily understood through theoretical predictions and a limited number of gas-phase and aqueous chemistry experiments. This guide provides a comprehensive overview of the predicted chemical and physical properties of Lawrencium, rooted in relativistic quantum chemical calculations and experimental data from its lighter homologues and the few available Lawrencium-specific studies. It details the significant influence of relativistic effects on its electronic structure, its expected metallic and reactive nature, and the methodologies used to probe its chemistry.

Predicted Atomic and Physical Properties

Lawrencium is expected to be a solid, silvery metal under normal conditions.[1][4] Its physical properties are predicted to be similar to its lighter congener in the periodic table, lutetium.[1] Strong relativistic effects, however, lead to some anomalous characteristics compared to a simple extrapolation of periodic trends.[1][4]



Data Summary

The predicted and measured atomic and physical properties of **Lawrencium** are summarized in the table below.

Property	Predicted/Measured Value	Notes
Atomic Number	103	[5]
Atomic Mass	[6]	Mass number of the most stable known isotope, ²⁶⁶ Lr (Half-life: ~11 hours).[1]
Electron Configuration	[Rn] 5f ¹⁴ 7s ² 7p ¹	Anomalous ground-state configuration due to strong relativistic effects.[1][4][5] The [Rn] 5f ¹⁴ 6d ¹ 7s ² configuration is a low-lying excited state.[1]
Oxidation State	+3	The dominant and experimentally confirmed oxidation state in aqueous solution.[1][5][7]
Melting Point	~1900 K (1627 °C)	Predicted value, similar to lutetium (1925 K).[1][5][8]
Density	~14.4 - 16.6 g/cm ³	Predicted range.[1][7][9]
Appearance	Silvery metal	Predicted.[1][4][7]
Crystal Structure	Hexagonal Close-Packed (hcp)	Predicted, similar to lutetium. [1]
Trivalent Metallic Radius	171 pm	Predicted.[1]
Ionic Radius (Lr³+)	88.1 ± 0.1 pm	Determined from elution experiments.[1]
Van der Waals Radius	246 pm	[5]
Enthalpy of Hydration (Lr³+)	-3685 ± 13 kJ/mol	Calculated value.[1]



Ionization Energies and Electrode Potentials

The energy required to remove electrons and the tendency of **Lawrencium** to be reduced are critical indicators of its chemical behavior. The first ionization potential has been experimentally measured and aligns closely with theoretical predictions, confirming the anomalous electron configuration.[10][11]

Parameter	Predicted/Measured Value	Notes
1st Ionization Energy	4.96 eV (479 kJ/mol)	Experimentally measured, this value is the lowest among all lanthanides and actinides.[1] [10][12]
2nd Ionization Energy	> 13.3 eV	Experimentally determined lower limit.[1][13]
3rd Ionization Energy	~2100 kJ/mol	Calculated value.[12]
E°(Lr³+/Lr)	-2.06 V	Predicted standard electrode potential.[1][14]
E°(Lr ³⁺ /Lr ²⁺)	≤ -0.44 V	Predicted upper limit, suggesting Lr ²⁺ is unstable in aqueous solution.[1]
E°(Lr³+/Lr+)	< -1.56 V	Calculated upper limit, indicating Lr ⁺ is highly unlikely to exist in aqueous solution.[1]

Predicted Chemical Behavior and Reactivity

Despite its anomalous [Rn] $5f^{14}$ $7s^2$ $7p^1$ electron configuration, the chemistry of **Lawrencium** is predicted to be dominated by the trivalent state (Lr³⁺), behaving as a heavier homologue of lutetium.[1][5] The three valence electrons are readily available for chemical bonding, and the filled $5f^{14}$ shell is expected to be part of the core, not participating in chemical reactions.[1]

Reactivity and Compound Formation

Foundational & Exploratory





- Metallic Behavior: Lawrencium is expected to be a reactive, trivalent metal that is easily oxidized by air, steam, and acids.[1][7]
- Aqueous Chemistry: In aqueous solution, Lawrencium exists as the stable Lr³+ ion.[1]
 Experiments have been unsuccessful in attempts to reduce Lr³+ to Lr²+ or Lr+, confirming the stability of the +3 state.[1]
- Compound Formation: It is predicted to form compounds typical of a trivalent actinide.[1]
 - Halides: It reacts with chlorine to form a trichloride (LrCl₃), whose volatility is similar to that
 of other late actinide trichlorides.[1][15] Lawrencium(III) fluoride (LrF₃) is expected to be
 insoluble in water.[1]
 - Hydroxides: Lawrencium(III) hydroxide (Lr(OH)₃) is also predicted to be insoluble.[1]

The Role of Relativistic Effects

Relativistic effects, which become significant for heavy elements, are crucial in determining **Lawrencium**'s properties.[10] These effects arise from the high velocity of inner-shell electrons, leading to a contraction and stabilization of s and $p_1/2$ orbitals and a destabilization of d and f orbitals.[10][16]

For **Lawrencium**, this phenomenon is responsible for:

- Anomalous Electron Configuration: The strong relativistic stabilization of the 7p₁/₂ orbital makes the [Rn] 5f¹⁴ 7s² 7p¹ configuration the ground state, rather than the expected [Rn] 5f¹⁴ 6d¹ 7s² configuration seen in its homologue lutetium.[1][16][17]
- Low First Ionization Energy: The outermost 7p₁/₂ electron is weakly bound, resulting in the lowest first ionization energy of all actinides and lanthanides.[1][11] This supports its placement as a d-block element, following the trend of Sc, Y, and Lu.[1]
- Chemical Behavior: Despite the anomalous configuration, the energy difference to the 6d state is small.[1] In chemical environments, all three valence electrons (7s² and 7p¹) are readily ionized, leading to the dominant Lr³+ chemistry that resembles lutetium and other trivalent actinides.[16][17]



Caption: Logical relationships of **Lawrencium**'s predicted properties.

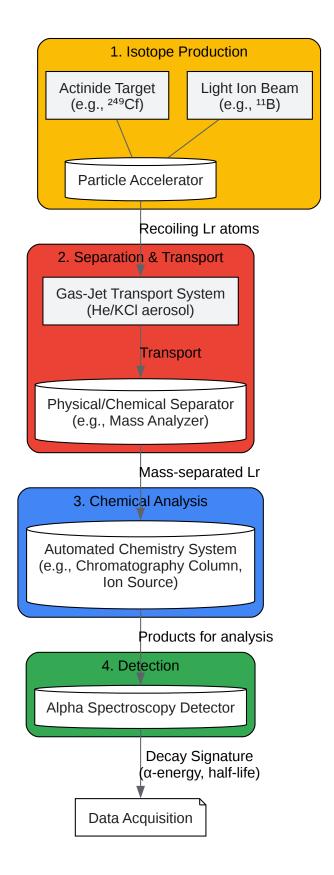
Experimental Protocols

Studying **Lawrencium** is exceptionally challenging due to its rapid decay and atom-at-a-time production rate.[2] Experiments must be fast, highly efficient, and sensitive.

General Experimental Workflow

A typical experiment involves the synthesis of Lr isotopes, rapid separation from the target material and other reaction products, transport to a chemistry or physics apparatus, performance of the chemical reaction or measurement, and detection of the Lr atoms via their radioactive decay.





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Caption: General experimental workflow for **Lawrencium** studies.



Protocol: Determination of First Ionization Potential

This experiment measured the energy required to remove the first valence electron from a neutral **Lawrencium** atom.[10]

- Production: The isotope ²⁵⁶Lr (half-life ~27 s) was produced by bombarding a Californium-249 target with Boron-11 ions in a particle accelerator.[3][10]
- Separation and Neutralization: The recoiling ²⁵⁶Lr products were separated from the beam using a gas-filled recoil separator and transported to a surface ionizer.
- Ionization: The neutral Lr atoms were subjected to a surface ionization process. The atoms
 are adsorbed onto a heated metallic surface (e.g., tantalum) with a high work function.
 Through thermal desorption, a fraction of the atoms are released as ions (Lr⁺).[3] The
 efficiency of this process is strongly dependent on the element's first ionization potential and
 the surface temperature.
- Analysis: The resulting Lr⁺ ions were guided into a mass separator to isolate them by their mass-to-charge ratio, eliminating interfering species.[10]
- Detection: The mass-separated ²⁵⁶Lr⁺ ions were implanted into a silicon strip detector. The atoms were identified by measuring the energy and time of their characteristic alpha decay and the subsequent decays of their daughter products.
- Data Interpretation: By measuring the ionization efficiency as a function of the ionizer's temperature and comparing it to elements with known ionization potentials, the first ionization potential of Lawrencium was determined to be 4.96 eV.[10]

Protocol: Determination of Trivalency and Ionic Radius via Ion Exchange Chromatography

This method confirms the stable oxidation state in aqueous solution and measures the ionic radius by comparing **Lawrencium**'s elution behavior with that of known trivalent lanthanide ions.[1]

 Production and Collection: The longer-lived ²⁶⁰Lr isotope (half-life 2.7 min) was produced and its atoms were collected on a solid surface.[1]



- Dissolution: The collected atoms were dissolved in an acidic aqueous solution to create Lr³⁺ ions.
- Chromatography: The solution was loaded onto a cation-exchange resin column.
- Elution: The trivalent ions were eluted from the column using a complexing agent, typically ammonium α -hydroxyisobutyrate (α -HIB).[1] Smaller ions form stronger complexes with α -HIB and therefore elute earlier from the column.
- Fraction Collection and Detection: The eluate was collected in sequential fractions. Each fraction was dried and analyzed via alpha spectroscopy to count the number of Lr atoms.
- Data Interpretation: By comparing the elution position (the fraction with the highest count of Lr atoms) to the known elution positions of trivalent lanthanide ions (e.g., Er³+, Tm³+) under identical conditions, two key properties were confirmed:
 - Trivalency: Lawrencium eluted in the same sequence as the trivalent lanthanides, confirming its +3 oxidation state.[1]
 - Ionic Radius: The precise elution position allowed for the interpolation of its ionic radius relative to the lanthanides, yielding a value of 88.1 ± 0.1 pm.[1]

Conclusion

The chemical properties of **Lawrencium** metal are a fascinating subject dictated by the interplay of its position as the last actinide and the profound influence of relativistic effects on its electronic structure. While bulk properties remain beyond experimental reach, theoretical calculations and atom-at-a-time chemistry experiments paint a consistent picture. **Lawrencium** is predicted to be a reactive, silvery, trivalent metal, behaving as a heavier homologue of lutetium. Its anomalous [Rn] 5f¹⁴ 7s² 7p¹ ground-state configuration, a direct consequence of relativity, is experimentally supported by its uniquely low first ionization energy. Future research will continue to rely on sophisticated theoretical models and innovative, ultra-sensitive experimental techniques to further elucidate the chemistry of this enigmatic element at the edge of the periodic table.



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